molecular formula C22H21N3O5S B12189149 3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide

3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide

Cat. No.: B12189149
M. Wt: 439.5 g/mol
InChI Key: PUHMSKSSBWWGSZ-UNOMPAQXSA-N
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Description

3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide is a complex organic compound that features a combination of furan, thiazolidine, and indole moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the furan and indole groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide
  • 2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Uniqueness

The uniqueness of 3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H21N3O5S

Molecular Weight

439.5 g/mol

IUPAC Name

3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide

InChI

InChI=1S/C22H21N3O5S/c1-29-15-4-5-18-17(11-15)14(13-24-18)6-8-23-20(26)7-9-25-21(27)19(31-22(25)28)12-16-3-2-10-30-16/h2-5,10-13,24H,6-9H2,1H3,(H,23,26)/b19-12-

InChI Key

PUHMSKSSBWWGSZ-UNOMPAQXSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCN3C(=O)/C(=C/C4=CC=CO4)/SC3=O

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCN3C(=O)C(=CC4=CC=CO4)SC3=O

Origin of Product

United States

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